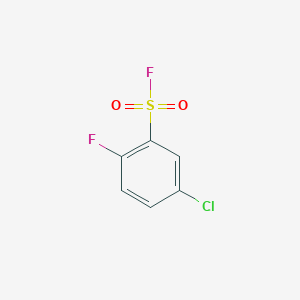

5-Chloro-2-fluorobenzenesulfonyl fluoride

Description

Significance of Fluorinated Sulfonyl Fluorides in Advanced Organic Synthesis and Chemical Biology

Fluorinated sulfonyl fluorides represent a class of organic compounds that have gained prominence as versatile reagents and structural motifs. Their value stems from a unique balance of stability and reactivity. The sulfonyl fluoride (B91410) group (-SO₂F) is notably more stable towards hydrolysis compared to its sulfonyl chloride counterpart, yet it retains sufficient electrophilicity to react with a range of nucleophiles under specific conditions. This controlled reactivity is central to its utility.

In the realm of advanced organic synthesis, sulfonyl fluorides are key players in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a concept that has provided a reliable and efficient method for creating strong chemical linkages. nih.gov This has broad applications in the synthesis of pharmaceuticals, agrochemicals, and novel materials. nih.gov The incorporation of fluorine atoms elsewhere in the molecule, as seen in 5-Chloro-2-fluorobenzenesulfonyl fluoride, can further modulate the compound's electronic properties, lipophilicity, and metabolic stability, which are critical parameters in drug design. nih.govresearchgate.net

In chemical biology, sulfonyl fluorides have been described as "privileged warheads" for their ability to form stable, covalent bonds with specific amino acid residues in proteins, such as serine, threonine, and cysteine. ontosight.ai This makes them invaluable as probes to study enzyme active sites and as the basis for developing covalent inhibitors, which can offer therapeutic benefits by permanently binding to their target proteins. ontosight.ai

Overview of 5-Chloro-2-fluorobenzenesulfonyl Fluoride's Strategic Importance as a Building Block and Reagent

5-Chloro-2-fluorobenzenesulfonyl fluoride (CAS Number: 128564-59-0) is a strategically important molecule that serves as a versatile building block in combinatorial chemistry and drug discovery. sigmaaldrich.comresearchgate.net Its importance is derived from the specific arrangement of its functional groups on the benzene (B151609) ring.

The presence of three distinct reactive centers—the sulfonyl fluoride group, the chloro group, and the fluoro group—provides chemists with a scaffold that can be selectively modified. The sulfonyl fluoride can engage in SuFEx reactions, while the halogen substituents on the aromatic ring can be targeted in various cross-coupling reactions or nucleophilic aromatic substitutions to introduce further complexity and diversity. This multi-functionality allows for the creation of large libraries of related compounds for screening against biological targets. For instance, building blocks like this are used to design and synthesize covalent inhibitors for enzymes such as kinases or proteases. researchgate.net

The specific substitution pattern of 5-Chloro-2-fluorobenzenesulfonyl fluoride—with fluorine at the ortho position and chlorine at the meta position relative to the sulfonyl fluoride group—precisely influences the reactivity and conformational properties of the molecule and any subsequent derivatives. This makes it a valuable starting material for creating compounds with tailored biological and physicochemical properties.

Physicochemical Properties of 5-Chloro-2-fluorobenzenesulfonyl Fluoride

| Property | Value |

|---|---|

| CAS Number | 128564-59-0 sigmaaldrich.comkeyorganics.net |

| Molecular Formula | C₆H₃ClF₂O₂S sigmaaldrich.comkeyorganics.net |

| Molecular Weight | 212.60 g/mol sigmaaldrich.com |

| Form | Liquid / Solid sigmaaldrich.comsigmaaldrich.com |

| Melting Point | 35-41 °C sigmaaldrich.com |

| MDL Number | MFCD21963067 sigmaaldrich.comkeyorganics.net |

Classical and Contemporary Synthetic Pathways

The preparation of aromatic sulfonyl fluorides can be broadly categorized into two main strategies: the substitution of a halogen on the sulfonyl group with fluoride, and the construction of the sulfonyl fluoride moiety from earlier precursors like thiols or sulfonic acids.

The most common and direct method for synthesizing aryl sulfonyl fluorides is through a halogen exchange (Halex) reaction. This process typically involves the conversion of an aryl sulfonyl chloride to the corresponding fluoride by treatment with a suitable fluoride source. The S-F bond is significantly more stable and less reactive than the S-Cl bond, which drives the reaction. researchgate.net

The conversion of halogenated benzenesulfonyl chlorides into their fluoride counterparts is frequently accomplished using alkali metal fluorides, such as potassium fluoride (KF) or potassium bifluoride (KHF2). nih.gov The reaction proceeds via nucleophilic substitution at the sulfur atom, where the fluoride ion displaces the chloride ion. Patents describe the preparation of analogous compounds like 5-chloro-2,4-difluorobenzenesulfonyl fluoride by reacting a precursor like 2,4,5-trichlorobenzenesulfonyl chloride with anhydrous potassium fluoride. google.comgoogle.com The process can be initiated from the sulfonyl chloride, which first converts to the sulfonyl fluoride at a lower temperature before subsequent chlorine-fluorine exchange on the aromatic ring occurs at a higher temperature. google.comgoogle.com

The choice of fluorinating agent can be critical. While aqueous KF is a traditional choice, its effectiveness can be limited. nih.gov Anhydrous KF is often preferred, and the use of phase-transfer catalysts can enhance the reaction rate in some systems. nih.govgoogle.com Potassium bifluoride (KHF2) is another effective reagent, though its corrosive nature can present challenges for large-scale production. researchgate.netacs.org

Table 1: Halogen-Fluorine Exchange for the Synthesis of an Analogous Halogenated Benzenesulfonyl Fluoride

| Starting Material | Fluoride Source | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| 2,4,5-Trichlorobenzenesulfonyl chloride | Anhydrous KF | Sulfolane | 100, then 160 | 3, then 11 | 5-Chloro-2,4-difluorobenzenesulfonyl fluoride | 45% |

Data sourced from patent information describing the synthesis of a closely related analogue. google.com

The efficiency of the halogen-fluorine exchange reaction is highly dependent on the solvent system and reaction temperature. Aprotic polar solvents are crucial for this transformation. google.com Solvents such as sulfolane, dimethylformamide (DMF), and acetonitrile are commonly employed. google.comgoogle.com These solvents effectively solvate the alkali metal cation (e.g., K+), leaving the fluoride anion less solvated and therefore more "naked" and nucleophilic. reddit.com This enhanced nucleophilicity increases the rate of substitution at the sulfur center.

Temperature control is essential for optimizing the reaction and minimizing side products. The synthesis of fluorobenzenesulfonyl fluorides from their chlorinated precursors is typically carried out at elevated temperatures, often ranging from 100°C to 240°C. google.com In the case of polyhalogenated starting materials, a staged temperature profile may be used. For instance, an initial lower temperature (e.g., 100°C) can be used to convert the sulfonyl chloride group to a sulfonyl fluoride, followed by a higher temperature (e.g., 160°C) to facilitate the more difficult fluorine-for-chlorine exchange on the aromatic ring. google.com

Beyond simple halogen exchange, synthetic strategies often begin with precursor molecules that are subsequently converted into the target sulfonyl fluoride.

The direct precursor to 5-chloro-2-fluorobenzenesulfonyl fluoride is 5-chloro-2-fluorobenzenesulfonyl chloride. The synthesis of this key intermediate typically starts from the corresponding aniline or other benzene derivative. The conversion of the sulfonyl chloride to the sulfonyl fluoride is a straightforward halogen exchange reaction as detailed in section 2.1.1. This approach is advantageous as a wide variety of substituted benzenesulfonyl chlorides are commercially available or can be prepared through established methods like chlorosulfonation of the parent aromatic compound. orgsyn.org

Table 2: Representative Halogen Exchange Reaction Conditions

| Substrate | Fluoride Source | Solvent | Catalyst | Temperature | Product |

| Aryl Sulfonyl Chloride | KF | Acetonitrile | 18-crown-6 | Room Temp | Aryl Sulfonyl Fluoride |

| Aryl Sulfonyl Chloride | KHF2 | Aqueous solution | None | Reflux | Aryl Sulfonyl Fluoride |

| Aryl Sulfonyl Chloride | Anhydrous KF | Sulfolane | None | 100-240°C | Aryl Sulfonyl Fluoride |

This table represents generalized conditions for the conversion of aryl sulfonyl chlorides to aryl sulfonyl fluorides. nih.govgoogle.comgoogle.com

To improve efficiency and avoid the isolation of potentially unstable sulfonyl chloride intermediates, one-pot procedures starting from more stable precursors like thiols or disulfides have been developed. acs.org These methods combine the oxidation of the sulfur species and the subsequent fluorination into a single synthetic operation.

One such protocol involves the oxidative chlorination of a thiol using reagents like sulfuryl chloride (SO2Cl2) or a combination of an oxidant (e.g., H2O2) and a chloride source (e.g., SOCl2), followed by the in-situ introduction of a fluoride source like KHF2 to perform the halogen exchange. thieme-connect.com Another green chemistry approach utilizes a combination of an oxidant such as sodium hypochlorite pentahydrate (NaOCl·5H2O) and potassium fluoride as the sole fluorine source to convert thiols or disulfides directly to the corresponding sulfonyl fluorides. acs.org More recently, electrochemical methods have been reported that achieve the oxidative coupling of thiols and potassium fluoride, offering a mild and environmentally benign route to sulfonyl fluorides without the need for chemical oxidants. nih.gov

Table 3: Comparison of One-Pot Syntheses of Sulfonyl Fluorides from Thiols

| Reagents | Key Features | Substrate Scope |

| SOCl2, H2O2, then KHF2 | Uses low-cost and convenient reagents. | Broad, including aryl, alkyl, and heteroaryl thiols. thieme-connect.com |

| NaOCl·5H2O, KF | Environmentally friendly oxidant and fluorine source. | Effective for various thiols and disulfides. acs.org |

| Electrochemical (KF, Pyridine) | No additional oxidants or catalysts required; mild conditions. | Tolerates a wide variety of functional groups. nih.gov |

Properties

IUPAC Name |

5-chloro-2-fluorobenzenesulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClF2O2S/c7-4-1-2-5(8)6(3-4)12(9,10)11/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOVCXFSROGOKQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)S(=O)(=O)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClF2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128564-59-0 | |

| Record name | 128564-59-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Investigations of 5 Chloro 2 Fluorobenzenesulfonyl Fluoride

Nucleophilic Substitution Reactions at the Sulfonyl Fluoride (B91410) Moiety

The sulfur-fluorine bond in aryl sulfonyl fluorides like 5-Chloro-2-fluorobenzenesulfonyl fluoride is remarkably stable compared to the analogous sulfur-chlorine bond. theballlab.com This stability, however, is coupled with a latent reactivity that can be expressed under specific conditions, allowing the sulfur(VI) center to act as a potent electrophile for reaction with various nucleophiles. theballlab.comsigmaaldrich.com

Aryl sulfonyl fluorides react with primary and secondary amines to form the corresponding sulfonamides. This transformation is a cornerstone of medicinal and agrochemical synthesis. theballlab.com The reaction proceeds via nucleophilic attack of the amine nitrogen on the electrophilic sulfur atom, followed by the displacement of the fluoride ion.

While sulfonyl fluorides are generally less reactive than sulfonyl chlorides, their reaction with amines can be facilitated. Methods to enhance reactivity include the use of strong bases, an excess of the amine nucleophile, or extended heating. theballlab.com A significant advancement involves the use of Lewis acids, such as calcium triflimide [Ca(NTf2)2], to activate the sulfonyl fluoride. This activation enhances the electrophilicity of the sulfur atom, allowing the reaction to proceed under milder conditions and with a broader range of amine substrates, including those that are sterically hindered or electronically deactivated. theballlab.comjsynthchem.com For many combinations of sulfonyl fluorides and amines, this Lewis acid activation is essential to achieve high yields. theballlab.com

Table 1: General Conditions for Lewis Acid-Mediated Sulfonamide Formation This table illustrates typical conditions for the reaction of a generic aryl sulfonyl fluoride with an amine, as specific data for 5-Chloro-2-fluorobenzenesulfonyl fluoride is not detailed in the provided sources.

| Parameter | Condition | Rationale | Source |

|---|---|---|---|

| Substrates | Aryl Sulfonyl Fluoride, Amine | Formation of sulfonamide bond | theballlab.com |

| Activator | Ca(NTf2)2 (1 equivalent) | Lewis acid activation of S-F bond | theballlab.com |

| Solvent | tert-Amyl alcohol | Optimized solvent for reactivity and solubility | theballlab.com |

| Temperature | 60 °C | Provides thermal energy for the reaction | theballlab.com |

| Duration | 1-24 hours | Varies based on substrate reactivity | theballlab.com |

Similar to amines, alcohols and phenols can act as nucleophiles, attacking the sulfur atom of 5-Chloro-2-fluorobenzenesulfonyl fluoride to yield sulfonate esters. This reaction is a key transformation within SuFEx chemistry. researchgate.net The reaction with phenols, often used as their more nucleophilic phenolate (B1203915) salts (generated in situ with a base like Cs2CO3), proceeds readily. researchgate.net

The reaction with alcohols can sometimes be more challenging. However, methods have been developed to facilitate this conversion. For instance, primary alcohols react efficiently with perfluorobutanesulfonyl fluoride in the presence of strong organic bases to yield the corresponding sulfonate esters, which can then undergo substitution to form fluorides. researchgate.netgoogle.com This highlights the dual role of the sulfonyl group as both a reactive center and a potential leaving group after transformation.

Aromatic Reactivity: Electrophilic and Nucleophilic Processes on the Benzene (B151609) Ring

The benzene ring of 5-Chloro-2-fluorobenzenesulfonyl fluoride is substituted with three groups: a fluorine atom, a chlorine atom, and a sulfonyl fluoride group (-SO2F). These substituents dictate the ring's reactivity towards electrophilic and nucleophilic attack.

Electrophilic Aromatic Substitution (EAS): In EAS, an electrophile attacks the electron-rich aromatic ring. youtube.commasterorganicchemistry.com The substituents on the ring of 5-Chloro-2-fluorobenzenesulfonyl fluoride are all deactivating due to their electron-withdrawing inductive effects. The halogens (F and Cl) are ortho-, para-directing, while the sulfonyl fluoride group is a strong meta-director. Predicting the outcome of an EAS reaction on this polysubstituted ring would require consideration of the combined directing and activating/deactivating effects of all three groups. Experimental studies specifically detailing the EAS reactivity of 5-Chloro-2-fluorobenzenesulfonyl fluoride are not readily available in the surveyed literature.

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution involves the attack of a strong nucleophile on an aromatic ring, leading to the displacement of a leaving group. libretexts.org This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.org The sulfonyl fluoride group (-SO2F) is a powerful electron-withdrawing group. In 5-Chloro-2-fluorobenzenesulfonyl fluoride, the -SO2F group is ortho to the fluorine atom and meta to the chlorine atom. This positioning strongly activates the C-F bond for nucleophilic attack and displacement. Therefore, it is expected that a strong nucleophile would preferentially displace the fluorine atom over the chlorine atom in an SNAr reaction. libretexts.orgyoutube.com

Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry

Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a next-generation click chemistry reaction, valued for its reliability, high efficiency, and the stability of the resulting linkages. sigmaaldrich.comnih.gov Aryl sulfonyl fluorides, such as 5-Chloro-2-fluorobenzenesulfonyl fluoride, are foundational electrophiles or "hubs" for this chemistry. nih.gov

SuFEx was introduced as a new set of click reactions that leverage the unique reactivity of the S(VI)-F bond. nih.gov While exceptionally stable under many conditions (including toward water, oxidation, and reduction), the S(VI)-F bond can be selectively activated to react with nucleophiles. sigmaaldrich.comnih.gov

Key Principles of SuFEx as a Click Reaction:

Modular and High-Yielding: SuFEx reliably connects molecular building blocks with high efficiency. nih.gov

Stable Linkages: The resulting sulfonamide and sulfonate ester linkages are thermodynamically stable.

Biocompatibility: The reaction often proceeds under metal-free conditions, making it suitable for biological applications. nih.gov

Orthogonality: The S-F bond is unreactive towards many common reagents, allowing SuFEx to be performed in the presence of various functional groups. nih.gov

Broad Scope: A wide variety of sulfonyl fluoride hubs can be connected with a diverse range of O-, N-, and even S- and C-based nucleophiles. sigmaaldrich.com

Table 2: Characteristics of SuFEx Chemistry

| Feature | Description | Source |

|---|---|---|

| Reaction Type | Nucleophilic substitution at a sulfur(VI) center | nih.gov |

| Key Functional Group | Sulfonyl Fluoride (R-SO2F) or Fluorosulfate (R-OSO2F) | nih.gov |

| Common Nucleophiles | Phenols, Alcohols, Amines | nih.gov |

| Catalysis/Activation | Often accelerated by Lewis bases (e.g., hindered amines), bifluoride salts, or silicon reagents | nih.gov |

| Products | Sulfonate esters, Sulfonamides | researchgate.net |

The mechanism of the SuFEx reaction is a subject of detailed investigation and can vary depending on the specific reactants and conditions. Two primary pathways are considered: a concerted, SN2-type mechanism and a stepwise addition-elimination mechanism.

For the reaction of a sulfonyl fluoride with an amine, the mechanism can be understood as an SN2-type process. nih.gov In this model, the amine nucleophile attacks the sulfur center, forming a new S-N bond and breaking the S-F bond simultaneously through a single transition state.

Bases play a critical role in many SuFEx reactions. Their primary function is not typically to activate the sulfonyl fluoride directly, but rather to increase the nucleophilicity of the attacking species. For example, a base will deprotonate a phenol (B47542) to form a much more potent phenoxide nucleophile. The use of hindered organic bases can accelerate reactions, often in synergy with silicon additives that act as fluoride scavengers. nih.gov The formation of the highly stable Si-F bond provides a strong thermodynamic driving force for the reaction.

Other Transformations and Functional Group Compatibility

Chemoselective Transformations of the Sulfonyl Fluoride GroupThe chemoselectivity of the sulfonyl fluoride group is a key feature of SuFEx chemistry. However, dedicated studies on the chemoselective transformations of the sulfonyl fluoride moiety in 5-Chloro-2-fluorobenzenesulfonyl fluoride in the presence of its other functionalities (chloro and fluoro substituents on the aromatic ring) have not been found.

Due to these limitations, providing a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline and focuses solely on 5-Chloro-2-fluorobenzenesulfonyl fluoride is not possible at this time.

Applications and Research Utility of 5 Chloro 2 Fluorobenzenesulfonyl Fluoride

Role as a Versatile Intermediate in Advanced Organic Synthesis

5-Chloro-2-fluorobenzenesulfonyl fluoride (B91410) is a key building block in multi-step synthetic pathways. The sulfonyl fluoride moiety provides a reactive site for nucleophilic substitution, while the chloro and fluoro substituents on the aromatic ring influence the molecule's reactivity and can be exploited for further functionalization, making it a valuable precursor in diverse synthetic strategies. Its utility as an intermediate is prominent in the synthesis of agrochemicals and pharmaceuticals. nbinno.com

Fluorinated benzenesulfonyl fluorides are recognized as versatile intermediates in organic synthesis. google.com The presence of halogen atoms on the aromatic ring of 5-Chloro-2-fluorobenzenesulfonyl fluoride allows for various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the introduction of a wide array of functional groups. This facilitates the construction of highly substituted and complex aromatic structures that are often scaffolds for active pharmaceutical ingredients (APIs) and materials science applications. ossila.com The process of creating fluorobenzenesulfonyl fluorides often involves chlorine/fluorine exchange reactions on precursor molecules, highlighting the industrial importance of these compounds as intermediates. google.comgoogle.com

The sulfonyl fluoride group (-SO₂F) is a key functional group that readily reacts with primary and secondary amines to form stable sulfonamide linkages (-SO₂NR₂). This reaction is a cornerstone for the synthesis of a vast range of sulfonamide derivatives. nih.gov For instance, 5-Chloro-2-fluorobenzenesulfonyl fluoride can be converted to 5-Chloro-2-fluorobenzenesulfonamide, a related building block. bldpharm.com Sulfonamides are a critical class of compounds in medicinal chemistry, known for a wide spectrum of biological activities. nih.gov Similarly, reaction with alcohols or phenols yields sulfonate esters (-SO₂OR), which have applications as leaving groups in organic reactions and as structural components in ionic liquids and polymers. The chemoselective nature of the sulfonyl fluoride group, which can remain intact while other transformations are performed on the molecule, makes it an excellent precursor for building libraries of these derivatives for drug discovery and agrochemical research. nih.govresearchgate.net

| Derivative Class | Reagent | Resulting Linkage | Key Applications |

| Sulfonamides | Amines (R-NH₂) | -SO₂-NHR | Pharmaceuticals, Agrochemicals |

| Sulfonates | Alcohols (R-OH) | -SO₂-OR | Leaving Groups, Polymers |

Substituted pyrroles are valuable building blocks in organic synthesis, with significant applications in materials science and medicinal chemistry. researchgate.net While direct synthesis of pyrroles using this specific sulfonyl fluoride is not extensively documented, its role as a precursor to sulfonamides is key. The resulting 5-chloro-2-fluorophenylsulfonamide moiety can be incorporated into more complex heterocyclic systems. For example, sulfonamides are often integrated into larger heterocyclic frameworks, such as 1,3,4-thiadiazoles, to create compounds with specific biological activities, like antiviral properties. nih.gov The development of methods to introduce fluorinated groups onto heterocyclic compounds is an area of high interest, particularly for pharmaceutical and agrochemical applications. nih.gov The 5-chloro-2-fluorophenyl group, introduced via the sulfonyl fluoride, imparts specific steric and electronic properties to the final heterocyclic molecule, influencing its biological activity and pharmacokinetic profile.

Advanced Applications in Molecular Design and Chemical Biology

The distinct reactivity of the sulfonyl fluoride group has led to its emergence as a valuable tool in chemical biology, particularly for creating covalent inhibitors and molecular probes. Its ability to form stable covalent bonds with specific amino acid residues in proteins is a key feature exploited in modern drug design.

5-Chloro-2-fluorobenzenesulfonyl fluoride serves as a foundational building block for constructing intricate molecular structures. nbinno.com Its utility is demonstrated in combinatorial chemistry, where the sulfonyl fluoride can act as a reactive handle for attaching the substituted phenyl ring to a variety of molecular scaffolds. nih.gov This approach allows for the rapid generation of libraries of diverse compounds for high-throughput screening. For example, related di-halogenated benzoic acids are used in the design of kinase inhibitors, where the halogen substituents enhance binding affinity to the target protein. ossila.com The principles of using such halogenated building blocks are directly applicable to molecules derived from 5-Chloro-2-fluorobenzenesulfonyl fluoride, enabling the synthesis of complex and highly functionalized molecules for targeted applications in medicinal chemistry and materials science. nbinno.comossila.com

Aryl-sulfonyl fluorides have found significant application as reagents for protein modification. The sulfonyl fluoride moiety can covalently react with nucleophilic side chains of amino acids such as lysine, tyrosine, and histidine. nih.gov This reactivity is harnessed to create covalent inhibitors, which can offer advantages in potency and duration of action over non-covalent counterparts. researchgate.net

A related compound, p-fluorobenzenesulfonyl chloride, has been used to modify proteins like RNase and chymotrypsin. The fluorine atom serves as a sensitive probe for ¹⁹F nuclear magnetic resonance (NMR) studies, providing information about the local environment of the modified residue and conformational changes in the protein. nih.gov By analogy, 5-Chloro-2-fluorobenzenesulfonyl fluoride could be employed in a similar manner. The fluorine atom at the 2-position would act as an NMR probe, while the chlorine at the 5-position could provide an additional interaction point within the protein's binding pocket, potentially influencing selectivity and binding affinity. This makes it a promising tool for developing selective covalent ligands and chemical probes to study protein structure and function. researchgate.netnih.gov

Applications in Bioconjugation and Protein Modification

Covalent Protein Modifiers and Active Chemical Probes

Sulfonyl fluorides, as a class, are extensively used as covalent protein modifiers. d-nb.infoscholaris.ca These compounds serve as invaluable tools for activity-based protein profiling (ABPP), target identification, and validation. scholaris.ca The reactivity of the sulfonyl fluoride group allows for the formation of stable covalent adducts with specific amino acid residues, enabling the labeling and subsequent study of proteins within complex biological systems. nih.govcore.ac.uk

Active chemical probes incorporating a sulfonyl fluoride moiety are designed to investigate the proteome, mapping the landscape of "ligandable" sites beyond the commonly targeted cysteine residues. nih.gov While specific probes based on 5-Chloro-2-fluorobenzenesulfonyl fluoride are not extensively detailed in the literature, its structure is amenable to incorporation into larger molecules designed for such purposes. The chloro and fluoro substituents on the benzene (B151609) ring can modulate the reactivity of the sulfonyl fluoride group and provide additional interactions within a protein's binding pocket.

Table 1: Representative Applications of Sulfonyl Fluoride-Based Probes

| Probe Type | Application | Targeted Residues |

|---|---|---|

| Activity-Based Probes | Profiling enzyme activity in complex mixtures | Serine, Tyrosine, Lysine |

| Target Identification Probes | Identifying the protein targets of a bioactive small molecule | Various nucleophilic residues |

Selective Modification of Amino Acid Residues

The sulfonyl fluoride group is known to react with a variety of nucleophilic amino acid residues, a characteristic that expands its utility beyond that of more traditional cysteine-targeting covalent modifiers. d-nb.infoscholaris.ca The specific residues targeted depend on their nucleophilicity and accessibility within the protein structure.

While studies specifically detailing the amino acid reactivity of 5-Chloro-2-fluorobenzenesulfonyl fluoride are limited, research on analogous compounds such as p-fluorobenzenesulfonyl chloride demonstrates modification of tyrosine, lysine, and histidine side chains. nih.gov The reactivity of sulfonyl fluorides is context-dependent, with the protein's local microenvironment influencing which residue is targeted. d-nb.info Generally, sulfonyl fluorides have been shown to react with serine, threonine, tyrosine, lysine, and histidine. nih.gov

Table 2: Amino Acid Residues Targeted by Sulfonyl Fluorides

| Amino Acid | Nucleophilic Group | General Reactivity with Sulfonyl Fluorides |

|---|---|---|

| Serine | Hydroxyl (-OH) | High, especially in active sites of serine proteases |

| Threonine | Hydroxyl (-OH) | Moderate |

| Tyrosine | Phenolic hydroxyl (-OH) | High, often in functionally important sites |

| Lysine | Epsilon-amino (-NH2) | High |

Utility in Enzyme Inhibition Studies

Fluorinated compounds, in general, have found significant use in the development of enzyme inhibitors. nih.gov The introduction of fluorine can alter the electronic properties of a molecule, enhancing its binding affinity and metabolic stability. Sulfonyl fluorides, in particular, can act as irreversible inhibitors by covalently modifying a key amino acid residue in an enzyme's active site. nih.gov

Table 3: Examples of Enzyme Classes Inhibited by Sulfonyl Fluoride-Containing Compounds

| Enzyme Class | Example | Mechanism of Inhibition |

|---|---|---|

| Serine Proteases | Chymotrypsin, Trypsin | Covalent modification of the active site serine |

| Glutathione S-Transferases (GSTs) | Various GSTs | Covalent modification of a functional tyrosine residue |

Integration in Fluorinated Compound Development for Enhanced Properties

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance various properties. nih.gov Fluorine's high electronegativity and small size can lead to improved metabolic stability, increased binding affinity, and better membrane permeability. nih.gov

5-Chloro-2-fluorobenzenesulfonyl fluoride can serve as a building block in the synthesis of more complex fluorinated molecules. The sulfonyl fluoride group can be used to link different molecular fragments or can be converted to other functional groups. The presence of both chlorine and fluorine on the aromatic ring provides opportunities for further chemical modification, allowing for the fine-tuning of a compound's physicochemical properties.

Research in Materials Science and Polymer Chemistry

The unique properties of fluorinated compounds also extend to the field of materials science, particularly in the development of advanced polymers.

Synthesis of Fluorinated Polymers

Fluoropolymers are a class of polymers characterized by their high resistance to solvents, acids, and bases. researchgate.net They are synthesized from fluorinated monomers. While there is no direct evidence of 5-Chloro-2-fluorobenzenesulfonyl fluoride being used as a monomer in polymerization, its derivative, 5-chloro-2-fluorobenzenesulfonyl chloride, is a commercially available chemical that could potentially be used in the synthesis of specialized polymers. matrixscientific.comoakwoodchemical.com The sulfonyl chloride group can react with various nucleophiles to form sulfonamides or sulfonic esters, which could be incorporated into a polymer backbone or as side chains.

Applications in Polymeric Electrolyte Membranes for Energy Devices

Fluorinated polymers play a crucial role in the development of polymeric electrolyte membranes (PEMs), which are key components of energy devices such as fuel cells. bohrium.comorientjchem.orgnih.gov These membranes need to be chemically and thermally stable, and also possess high proton conductivity.

Table 4: Properties of Fluorinated Polymers for Energy Applications

| Property | Importance for PEMs | Contribution of Fluorination |

|---|---|---|

| Chemical Stability | Resistance to degradation in the harsh fuel cell environment | The strong carbon-fluorine bond imparts high stability |

| Thermal Stability | Ability to operate at elevated temperatures | High bond energy of C-F contributes to thermal resistance |

| Hydrophobicity | Management of water within the fuel cell | Fluorinated segments are inherently hydrophobic |

Contributions to Mechanistic Organic Chemistry and Reaction Discovery

Research Tool for Studying Reaction Pathways and Selectivity

5-Chloro-2-fluorobenzenesulfonyl fluoride is a valuable tool for chemists investigating the intricacies of reaction mechanisms and the factors that govern chemical selectivity. As a sulfonyl fluoride, it possesses a highly electrophilic sulfur atom, making it reactive towards a variety of nucleophiles. The presence of both a chlorine and a fluorine atom on the benzene ring introduces specific electronic and steric properties that can be exploited to probe the subtleties of reaction pathways.

The electron-withdrawing nature of the halogen substituents and the sulfonyl fluoride group activates the aromatic ring towards nucleophilic aromatic substitution, while also influencing the reactivity of the sulfonyl fluoride moiety itself. Researchers can utilize this compound to study the competitive reactivity of different sites within a molecule, providing insights into kinetic versus thermodynamic control of reactions.

Detailed kinetic studies employing 5-Chloro-2-fluorobenzenesulfonyl fluoride can elucidate the step-by-step mechanism of sulfonation and related reactions. By systematically varying reaction conditions and nucleophiles, and analyzing the resulting products and reaction rates, chemists can construct a detailed picture of the transition states and intermediates involved. This fundamental understanding is crucial for the rational design of new synthetic methodologies and the optimization of existing ones.

The distinct substitution pattern of 5-Chloro-2-fluorobenzenesulfonyl fluoride also allows for the investigation of regioselectivity in its reactions. The interplay between the directing effects of the chloro and fluoro groups provides a model system for studying how substituent effects control the outcome of aromatic substitution reactions.

Table 1: Research Applications in Mechanistic Studies

| Research Area | Application of 5-Chloro-2-fluorobenzenesulfonyl Fluoride | Insights Gained |

|---|---|---|

| Kinetic Studies | Reactant in nucleophilic substitution reactions. | Determination of reaction rates, activation energies, and reaction order. |

| Selectivity Studies | Substrate for studying regioselectivity with various nucleophiles. | Understanding of electronic and steric directing effects of substituents. |

| Intermediate Trapping | Electrophilic trap for reactive intermediates in complex reaction mixtures. | Identification and characterization of transient species in a reaction pathway. |

| Computational Modeling | Model compound for theoretical studies of reaction mechanisms. | Correlation of experimental data with computational models of transition states. |

Utility in NMR Studies of Proteins

The fluorine atom in 5-Chloro-2-fluorobenzenesulfonyl fluoride makes it a potentially powerful reagent for use in ¹⁹F Nuclear Magnetic Resonance (NMR) studies of proteins. ¹⁹F NMR is a highly sensitive technique for probing protein structure and dynamics, as the fluorine nucleus has a large chemical shift range that is very sensitive to its local electronic environment.

Similar to other fluorinated sulfonylating agents, 5-Chloro-2-fluorobenzenesulfonyl fluoride is expected to react with nucleophilic amino acid residues on the surface of a protein, such as lysine, tyrosine, and histidine. This covalent labeling introduces a ¹⁹F probe at specific sites within the protein structure. The chemical shift of the attached fluorine atom will then report on the local environment within the protein.

Changes in protein conformation, ligand binding, or protein-protein interactions can lead to alterations in the local environment of the fluorine probe, which in turn will cause a change in its ¹⁹F NMR chemical shift. This allows researchers to monitor these events in real-time and at an atomic level. The high sensitivity of ¹⁹F NMR and the lack of background signals in biological systems make this a particularly attractive method.

The specific electronic properties imparted by the additional chloro substituent in 5-Chloro-2-fluorobenzenesulfonyl fluoride may offer advantages in terms of reactivity or the sensitivity of the ¹⁹F NMR signal to its environment, although specific studies on this compound are not yet prevalent. The use of such probes provides valuable data that is complementary to other structural biology techniques like X-ray crystallography and cryo-electron microscopy. This approach is particularly useful for studying the dynamic nature of proteins in solution. nih.gov

Table 2: Potential Applications in Protein ¹⁹F NMR Studies

| Application Area | Experimental Approach | Information Obtained |

|---|---|---|

| Protein Conformation | Covalent labeling of surface-exposed residues and acquisition of ¹⁹F NMR spectra. | Probing the local environment and conformational states of the labeled region. |

| Ligand Binding | Monitoring changes in the ¹⁹F NMR spectrum of the labeled protein upon addition of a ligand. | Identifying binding events and characterizing the conformational changes associated with binding. |

| Protein Dynamics | Using relaxation-based ¹⁹F NMR experiments on the labeled protein. | Characterizing the motions and flexibility of the protein backbone and side chains at the label site. |

| Protein-Protein Interactions | Observing changes in the ¹⁹F NMR signal upon formation of a protein complex. | Mapping the interaction interface and detecting conformational changes upon complexation. |

Computational and Theoretical Studies on 5 Chloro 2 Fluorobenzenesulfonyl Fluoride

Quantum Chemical Approaches to Reaction Mechanisms and Pathways

Quantum chemical methods are instrumental in mapping the intricate details of reaction mechanisms involving arylsulfonyl fluorides. These computational techniques allow for the exploration of potential energy surfaces, identification of transition states, and calculation of reaction energy barriers. For instance, in the synthesis of arylsulfonyl fluorides, quantum chemical calculations can elucidate the stepwise processes of different synthetic routes.

One common application of these methods is in studying the Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) reaction, a cornerstone of click chemistry where the S-F bond is a key reactive center. acs.org Quantum chemical calculations can model the nucleophilic attack on the sulfur atom, the departure of the fluoride leaving group, and the influence of catalysts or reaction conditions.

A hypothetical reaction pathway for the nucleophilic substitution of 5-chloro-2-fluorobenzenesulfonyl fluoride with an amine could be modeled to determine the activation energies of each step. The results would likely show the formation of a transition state and the subsequent release of the fluoride ion.

Table 1: Hypothetical Calculated Energies for the Reaction of 5-Chloro-2-fluorobenzenesulfonyl Fluoride with a Generic Nucleophile (Nu)

| Species | Relative Energy (kcal/mol) |

| 5-Chloro-2-fluorobenzenesulfonyl fluoride + Nu | 0.0 |

| Transition State | +15.7 |

| Product Complex | -5.2 |

Note: The data in this table is illustrative and based on typical values for similar reactions.

Density Functional Theory (DFT) in Reactivity Predictions and Energy Analysis

Density Functional Theory (DFT) is a widely used computational method for predicting the reactivity and analyzing the energetics of molecules like 5-chloro-2-fluorobenzenesulfonyl fluoride. DFT calculations can provide valuable insights into the electronic properties of the molecule, which in turn dictate its reactivity.

DFT calculations on related arylsulfonyl fluorides have been used to support proposed reaction mechanisms, such as in the Selectfluor™-mediated oxidation of carbamothioates to form benzenesulfonyl fluorides. nih.gov These studies often reveal low energy barriers for key fluorination and hydrolysis steps, corroborating the feasibility of the proposed pathway. nih.gov For 5-chloro-2-fluorobenzenesulfonyl fluoride, DFT could be employed to predict its susceptibility to nucleophilic attack at the sulfur atom. The presence of electron-withdrawing chloro and fluoro substituents on the benzene (B151609) ring is expected to enhance the electrophilicity of the sulfur center, making it more reactive towards nucleophiles.

Furthermore, DFT is used to calculate various molecular properties that correlate with reactivity, such as molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO and LUMO), and atomic charges.

Table 2: Hypothetical DFT-Calculated Electronic Properties for 5-Chloro-2-fluorobenzenesulfonyl Fluoride

| Property | Calculated Value |

| HOMO Energy | -7.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 6.6 eV |

| Dipole Moment | 3.5 D |

Note: The data in this table is illustrative and based on typical values for similar compounds.

Molecular Modeling and Electronic Structure Analysis for Understanding Chemical Behavior

Molecular modeling and electronic structure analysis provide a visual and quantitative understanding of the chemical behavior of 5-chloro-2-fluorobenzenesulfonyl fluoride. Techniques such as Hirshfeld surface analysis can be used to investigate noncovalent interactions in the solid state. nih.gov For instance, a comparative study of a heteroaryl sulfonyl fluoride and its corresponding sulfonyl chloride revealed that the fluorine atom in the sulfonyl fluoride moiety does not participate in hydrogen bonding but does form close interactions with π-systems. nih.gov

Analysis of the molecular orbitals of 5-chloro-2-fluorobenzenesulfonyl fluoride would likely show that the Lowest Unoccupied Molecular Orbital (LUMO) is centered on the sulfonyl group, indicating that this is the primary site for nucleophilic attack. The Highest Occupied Molecular Orbital (HOMO) would likely be distributed over the aromatic ring.

The electronic structure of arylsulfonyl fluorides is also a key determinant of their stability. The strong S-F bond contributes to their general resistance to hydrolysis and thermolysis compared to their sulfonyl chloride counterparts. nih.gov

Structure-Reactivity Relationships through Computational Methods

Computational methods are powerful tools for establishing structure-reactivity relationships within a series of compounds. By systematically modifying the substituents on the benzene ring of benzenesulfonyl fluoride and calculating their effect on reactivity, a quantitative structure-activity relationship (QSAR) can be developed.

For 5-chloro-2-fluorobenzenesulfonyl fluoride, computational studies could compare its reactivity to other halogenated or substituted benzenesulfonyl fluorides. For example, DFT calculations could be used to determine the activation energy for the reaction with a standard nucleophile for a series of compounds, including the parent benzenesulfonyl fluoride, and various chloro- and fluoro-substituted analogs.

These studies would likely demonstrate that the electron-withdrawing nature of the chlorine and fluorine atoms on the aromatic ring of 5-chloro-2-fluorobenzenesulfonyl fluoride increases the positive charge on the sulfur atom, thereby increasing its reactivity towards nucleophiles compared to unsubstituted benzenesulfonyl fluoride. The position of these substituents also plays a crucial role, and computational methods can precisely quantify these electronic effects.

Derivatives and Analogues of 5 Chloro 2 Fluorobenzenesulfonyl Fluoride: Structure Reactivity and Structure Property Relationships

Impact of Halogen Substitution Patterns on Reactivity and Selectivity

The reactivity and selectivity of benzenesulfonyl fluorides in nucleophilic substitution reactions are highly dependent on the nature and position of halogen substituents on the aromatic ring. Halogens exert their influence through a combination of inductive and resonance effects. libretexts.orgmsu.edu

Inductive and Resonance Effects of Halogens:

Inductive Effect: Halogens are more electronegative than carbon and thus exert a strong electron-withdrawing inductive effect (-I), which deactivates the aromatic ring towards electrophilic attack. libretexts.orgmsu.edu

Resonance Effect: Halogens possess lone pairs of electrons that can be donated to the aromatic ring through resonance (+R effect). This effect tends to activate the ring, particularly at the ortho and para positions. msu.edu

The presence of multiple halogen substituents, as in 5-Chloro-2-fluorobenzenesulfonyl fluoride (B91410), further modifies the electronic properties of the molecule. The fluorine at the 2-position and the chlorine at the 5-position both withdraw electron density from the ring, influencing the electrophilicity of the sulfur atom in the sulfonyl fluoride group.

Interactive Data Table: Comparison of Halogenated Benzenesulfonyl Compounds

| Compound | CAS Number | Molecular Formula | Key Structural Difference from 5-Chloro-2-fluorobenzenesulfonyl fluoride | Impact on Reactivity |

| 5-Chloro-2-fluorobenzenesulfonyl chloride | 351003-49-1 | C₆H₃Cl₂FO₂S | Sulfonyl chloride instead of sulfonyl fluoride | More reactive, but less selective than the sulfonyl fluoride. nih.gov |

| 2-Fluorobenzenesulfonyl chloride | 2905-21-7 | C₆H₄ClFO₂S | Lacks the chlorine atom at the 5-position | Generally more reactive towards nucleophiles due to less electron withdrawal from the ring. |

| 5-Chloro-2,4-difluorobenzenesulfonyl fluoride | Not explicitly found | C₆H₂ClF₃O₂S | Additional fluorine at the 4-position | Increased electron withdrawal from the ring, potentially enhancing the electrophilicity of the sulfonyl group. |

Comparative Studies with Sulfonyl Chlorides: Reactivity and Synthetic Utility

Aryl sulfonyl fluorides and aryl sulfonyl chlorides are both important electrophiles in organic synthesis, but they exhibit significant differences in their stability and reactivity. nih.gov

Stability:

Sulfonyl fluorides, including 5-Chloro-2-fluorobenzenesulfonyl fluoride, are generally more thermally and chemically robust than their sulfonyl chloride counterparts. nih.govccspublishing.org.cn The strong S-F bond contributes to their resistance to hydrolysis and thermolysis. nih.gov In contrast, sulfonyl chlorides can be sensitive to moisture and may decompose more readily under harsh conditions. nih.govchemicalbook.com

Reactivity and Selectivity:

While sulfonyl chlorides are often more reactive, sulfonyl fluorides offer greater selectivity. nih.govsigmaaldrich.com Sulfonyl fluorides react chemoselectively to produce only sulfonylation products, whereas sulfonyl chlorides can sometimes lead to side reactions. sigmaaldrich.com This difference in reactivity can be exploited in parallel synthesis. For example, aliphatic sulfonyl fluorides have shown good results with amines that have an additional functional group, while the corresponding chlorides have failed. researchgate.netnih.gov However, for reactions with sterically hindered amines, sulfonyl chlorides are often more effective. researchgate.netnih.gov

The development of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has highlighted the unique reactivity of sulfonyl fluorides. sigmaaldrich.com SuFEx reactions are known for being simple, high-yielding, and often compatible with aqueous conditions. sigmaaldrich.com

Interactive Data Table: Reactivity Comparison of Sulfonyl Halides

| Feature | Sulfonyl Fluorides (e.g., 5-Chloro-2-fluorobenzenesulfonyl fluoride) | Sulfonyl Chlorides (e.g., 5-Chloro-2-fluorobenzenesulfonyl chloride) |

| Stability | High thermal and hydrolytic stability. nih.govccspublishing.org.cn | Less stable; sensitive to moisture and heat. nih.govchemicalbook.com |

| Reactivity | Moderately reactive, highly selective. nih.govsigmaaldrich.com | Highly reactive, can be less selective. sigmaaldrich.com |

| Synthetic Utility | Excellent for SuFEx click chemistry, selective sulfonylation. sigmaaldrich.com | General sulfonating agent, effective with sterically hindered nucleophiles. researchgate.netnih.gov |

| Key Advantage | High chemoselectivity and stability. nih.govsigmaaldrich.com | Higher general reactivity. researchgate.net |

Influence of Aromatic Ring Substituents on Chemical Behavior and Synthetic Outcomes

Substituents on the aromatic ring play a critical role in determining the chemical behavior of benzenesulfonyl fluorides and the outcomes of their reactions. minia.edu.eg These effects are primarily electronic, influencing the electron density of the aromatic ring and the electrophilicity of the sulfonyl group. minia.edu.eguomustansiriyah.edu.iq

Electron-Donating vs. Electron-Withdrawing Groups:

Electron-Donating Groups (EDGs): Substituents like alkyl or alkoxy groups increase the electron density of the aromatic ring, making it more nucleophilic. minia.edu.eg This can affect the rate and orientation of further electrophilic aromatic substitution reactions.

Electron-Withdrawing Groups (EWGs): Substituents like nitro, cyano, or carbonyl groups decrease the electron density of the ring, making it less reactive towards electrophiles but more susceptible to nucleophilic aromatic substitution. minia.edu.eguomustansiriyah.edu.iq

In the case of 5-Chloro-2-fluorobenzenesulfonyl fluoride, both the chlorine and fluorine atoms are electron-withdrawing groups, which deactivates the ring towards electrophilic substitution. libretexts.org However, these substituents are crucial for the compound's utility in forming derivatives. For example, the chlorine atom in a related compound, 5-chloro-2-fluorobenzoic acid, has been shown to enhance binding affinity in the molecular design of kinase inhibitors. ossila.com

The positions of these substituents are also important. The ortho-fluorine and meta-chloro (relative to the sulfonyl fluoride group) direct the electronic effects in a specific manner, influencing which positions on the ring are most likely to react in subsequent transformations.

Conclusion and Future Research Directions

Current Challenges and Opportunities in the Synthesis and Application of 5-Chloro-2-fluorobenzenesulfonyl Fluoride (B91410)

The synthesis of polysubstituted aromatic compounds like 5-Chloro-2-fluorobenzenesulfonyl fluoride presents inherent challenges, primarily centered on achieving precise regioselectivity. The arrangement of three different substituents on the benzene (B151609) ring requires careful strategic planning to avoid the formation of isomeric impurities. While general methods for the synthesis of aryl sulfonyl fluorides are well-established, their application to a specific, multi-substituted compound like this one can be complex.

One of the primary synthetic routes to aryl sulfonyl fluorides involves the conversion of the corresponding sulfonyl chloride. rhhz.netmdpi.com In the case of 5-Chloro-2-fluorobenzenesulfonyl fluoride, this would necessitate the use of 5-Chloro-2-fluorobenzenesulfonyl chloride as a precursor. This precursor is commercially available, which presents an opportunity for its direct conversion. The typical method for this transformation is a halogen exchange (Halex) reaction, often employing a fluoride source such as potassium fluoride or potassium bifluoride. rhhz.net However, the efficiency of such reactions can be influenced by the electronic nature of the substituents on the aromatic ring, and optimizing the reaction conditions to achieve a high yield and purity for this specific compound can be a challenge.

Alternative synthetic strategies include the oxidative chlorination of thiols followed by a fluoride-chloride exchange, or the electrochemical oxidation of thiols or disulfides. rhhz.net Another approach involves the use of aryldiazonium salts with sodium metabisulfite and a fluorine source. rhhz.net The applicability and efficiency of these methods for the specific synthesis of 5-Chloro-2-fluorobenzenesulfonyl fluoride would require dedicated investigation.

In terms of applications, a significant opportunity for 5-Chloro-2-fluorobenzenesulfonyl fluoride lies in its potential use as a building block in the synthesis of more complex molecules, particularly in the realms of medicinal chemistry and materials science. The sulfonyl fluoride moiety is a key functional group for "Sulfur(VI) Fluoride Exchange" (SuFEx) chemistry, a powerful click chemistry reaction for the reliable formation of covalent bonds. rhhz.netacs.org The stability of the S-F bond, coupled with its tunable reactivity, makes sulfonyl fluorides valuable connectors for molecular assembly. acs.orgbldpharm.com The presence of the chloro and fluoro substituents on the aromatic ring of 5-Chloro-2-fluorobenzenesulfonyl fluoride provides additional handles for chemical modification, allowing for the creation of a diverse range of derivatives.

However, a major challenge is the current lack of specific, documented applications for this particular compound in the scientific literature. While the broader class of aryl sulfonyl fluorides has seen extensive use, the unique properties and potential advantages of the 5-chloro-2-fluoro substitution pattern remain largely unexplored. This presents both a challenge in defining its immediate utility and a significant opportunity for researchers to investigate its potential in areas such as the development of novel covalent inhibitors for biological targets or the synthesis of new functional materials. acs.org

Emerging Trends in Sulfonyl Fluoride Chemistry Relevant to the Compound

The field of sulfonyl fluoride chemistry is dynamic, with several emerging trends that could significantly impact the future of compounds like 5-Chloro-2-fluorobenzenesulfonyl fluoride. A key area of development is the expansion of the SuFEx click chemistry toolkit. acs.org Researchers are continuously exploring new catalysts and reaction conditions to broaden the scope and efficiency of SuFEx reactions, enabling the connection of sulfonyl fluorides to a wider array of nucleophiles under milder conditions. nih.gov This is particularly relevant for the application of 5-Chloro-2-fluorobenzenesulfonyl fluoride in biological contexts, where biocompatible reaction conditions are paramount. acs.org

Another significant trend is the use of sulfonyl fluorides as electrophilic "warheads" for the development of covalent inhibitors. acs.org These inhibitors form a stable covalent bond with specific amino acid residues in target proteins, offering advantages in terms of potency and duration of action. The reactivity of the sulfonyl fluoride can be finely tuned by the electronic properties of the substituents on the aromatic ring. The electron-withdrawing nature of the chlorine and fluorine atoms in 5-Chloro-2-fluorobenzenesulfonyl fluoride would likely enhance the electrophilicity of the sulfur center, potentially making it a more reactive covalent modifier. This opens up opportunities for its use in the design of targeted therapies.

Furthermore, there is growing interest in the late-stage functionalization of complex molecules using sulfonyl fluorides. The ability to introduce a sulfonyl fluoride group into a drug candidate or a complex natural product at a late stage of the synthesis allows for the rapid generation of analogues with potentially improved properties. Methodologies that would allow for the direct and regioselective introduction of the 5-chloro-2-fluorobenzenesulfonyl fluoride moiety onto a target scaffold would be of high value.

The development of novel synthetic methods for accessing polysubstituted aryl sulfonyl fluorides is also a crucial trend. This includes transition-metal-catalyzed processes and the use of gaseous reagents like sulfuryl fluoride (SO₂F₂). mdpi.com Such advancements could provide more efficient and scalable routes to 5-Chloro-2-fluorobenzenesulfonyl fluoride and its derivatives, overcoming some of the current synthetic challenges.

Prospective Research Avenues for 5-Chloro-2-fluorobenzenesulfonyl Fluoride in Interdisciplinary Fields

The unique structural features of 5-Chloro-2-fluorobenzenesulfonyl fluoride position it as a promising candidate for exploration in several interdisciplinary fields.

In medicinal chemistry and chemical biology , a primary research avenue would be the systematic evaluation of this compound as a scaffold for the development of novel therapeutic agents. This would involve synthesizing a library of derivatives by reacting the sulfonyl fluoride with various nucleophiles and screening them against a range of biological targets. Of particular interest would be its application in the design of covalent inhibitors for enzymes implicated in diseases such as cancer or neurodegenerative disorders. The specific substitution pattern may offer unique binding interactions or altered pharmacokinetic properties that could be advantageous.

In materials science , 5-Chloro-2-fluorobenzenesulfonyl fluoride could be investigated as a monomer or cross-linking agent for the synthesis of novel polymers. The high stability of the resulting sulfonamide or sulfonate ester linkages could impart desirable thermal and chemical resistance to the materials. The presence of fluorine could also bestow properties such as hydrophobicity and low surface energy. Potential applications could include the development of high-performance coatings, membranes, or electronic materials.

In the field of agrochemicals , the compound could serve as a starting point for the synthesis of new pesticides or herbicides. The introduction of fluorine and a sulfonyl group are common strategies in the design of agrochemicals to enhance their biological activity and metabolic stability.

Finally, in the area of chemical probes and diagnostics , radiolabeled versions of 5-Chloro-2-fluorobenzenesulfonyl fluoride could be developed for use in positron emission tomography (PET) imaging. The sulfonyl fluoride moiety can be used to covalently label biomolecules, and the incorporation of a positron-emitting isotope like fluorine-18 would allow for the in vivo tracking and quantification of biological processes.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 5-Chloro-2-fluorobenzenesulfonyl fluoride?

- Methodological Answer : The compound is typically synthesized via fluorination of its sulfonyl chloride precursor (e.g., 5-Chloro-2-fluorobenzenesulfonyl chloride) using fluorinating agents like KF or TBAF in anhydrous solvents (e.g., DMF or THF) under nitrogen atmosphere . Reaction monitoring via TLC or LC-MS is critical to avoid over-fluorination. Purification involves column chromatography (silica gel, hexane/EtOAc) or recrystallization from aprotic solvents. Safety protocols, including fume hood use and moisture exclusion, are essential due to the reactivity of sulfonyl chlorides and fluorides .

Q. How can researchers characterize 5-Chloro-2-fluorobenzenesulfonyl fluoride using spectroscopic and analytical techniques?

- Methodological Answer :

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 228.95 (calculated for C₆H₃Cl₂FO₂S) .

- NMR : ¹⁹F NMR shows a distinct signal for the sulfonyl fluoride group (~60-70 ppm), while ¹H NMR reveals aromatic protons split by adjacent fluorine and chlorine substituents .

- FT-IR : Peaks at ~1370 cm⁻¹ (S=O asymmetric stretch) and ~1170 cm⁻¹ (S-F stretch) confirm functional groups .

Q. What safety precautions are required when handling sulfonyl fluorides in laboratory settings?

- Methodological Answer : Sulfonyl fluorides are moisture-sensitive and release toxic HF upon hydrolysis. Use PPE (gloves, goggles), work in a fume hood, and store under inert gas (argon) at 2–8°C . Neutralize spills with sodium bicarbonate or calcium carbonate. Pre-experiment risk assessments, as outlined in "Prudent Practices in the Laboratory," are mandatory .

Advanced Research Questions

Q. How do electron-withdrawing substituents (Cl, F) influence the reactivity of 5-Chloro-2-fluorobenzenesulfonyl fluoride in nucleophilic substitutions?

- Methodological Answer : The chlorine and fluorine substituents activate the sulfonyl fluoride group by increasing electrophilicity at the sulfur center. Kinetic studies using Hammett parameters (σ⁺) can quantify electronic effects. Competitive reactions with amines (e.g., aniline vs. piperidine) under varying pH conditions reveal substituent-directed regioselectivity . Computational modeling (DFT) further predicts charge distribution and transition states .

Q. How can researchers resolve contradictory data in reaction yields during Suzuki-Miyaura couplings involving this compound?

- Methodological Answer : Discrepancies often arise from competing hydrolysis of the sulfonyl fluoride group. Optimize by:

- Using dry solvents (e.g., THF) and molecular sieves to scavenge moisture.

- Screening palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) and bases (K₂CO₃ vs. CsF) to minimize side reactions .

- Monitoring reaction progress via ¹⁹F NMR to detect intermediates .

Q. What strategies are effective for computational modeling of this compound’s electronic properties?

- Methodological Answer :

- DFT Calculations : Use Gaussian 16 with B3LYP/6-311++G(d,p) basis set to optimize geometry and calculate Fukui indices for electrophilic/nucleophilic sites .

- Molecular Electrostatic Potential (MEP) Maps : Visualize charge distribution to predict reactivity in SNAr (nucleophilic aromatic substitution) reactions .

- Compare computed ¹⁹F NMR shifts with experimental data to validate models .

Q. How does the compound’s stability under acidic/basic conditions impact its use in multi-step syntheses?

- Methodological Answer : Sulfonyl fluorides hydrolyze slowly in acidic conditions (t½ ~24 h at pH 3) but rapidly in basic media (t½ <1 h at pH 10). Stabilize by buffering reactions near neutral pH (e.g., phosphate buffer) or using aprotic solvents. For tandem reactions, prioritize steps involving sulfonyl fluoride early in the sequence to avoid degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.